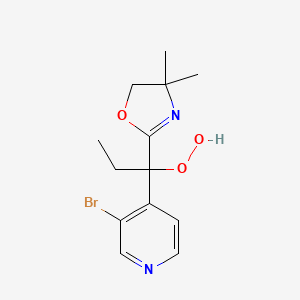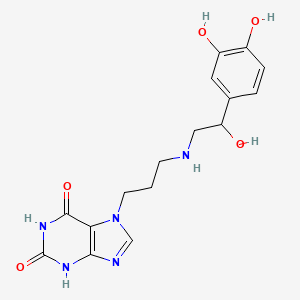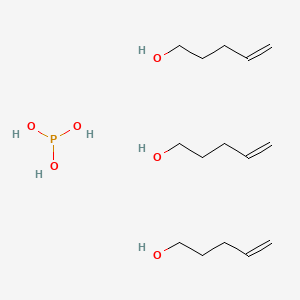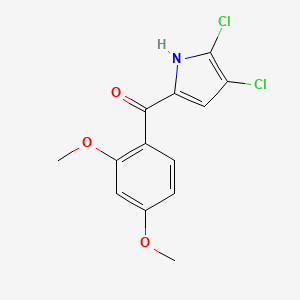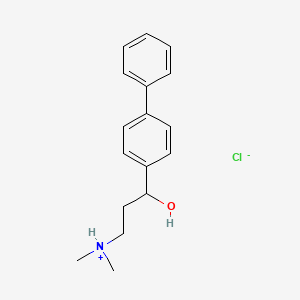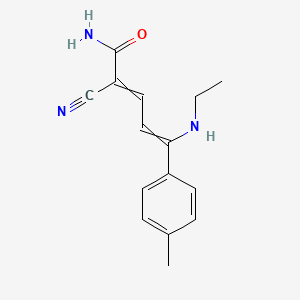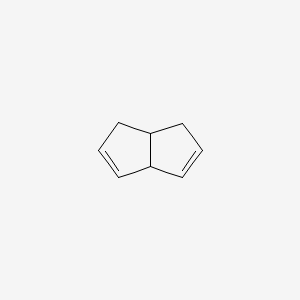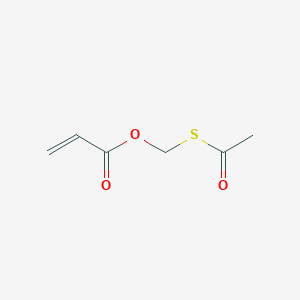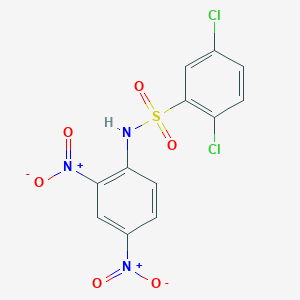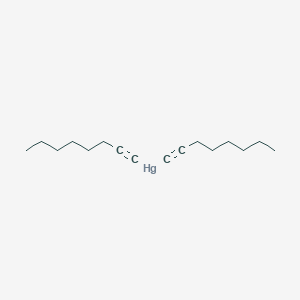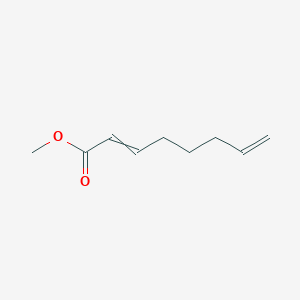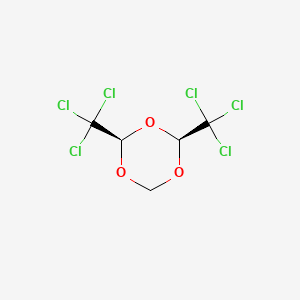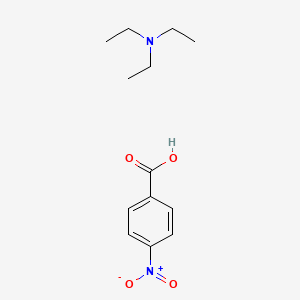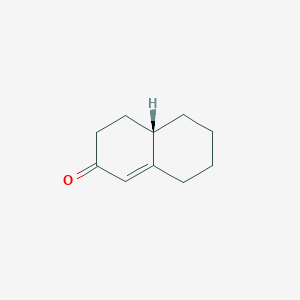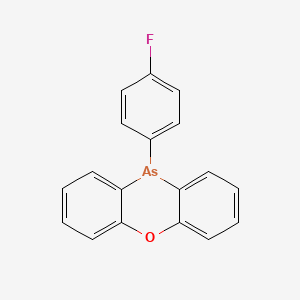
10-(4-Fluorophenyl)-10H-phenoxarsinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-Fluorophenyl)-10H-phenoxarsinine is an organoarsenic compound characterized by the presence of a phenoxarsinine core substituted with a 4-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Fluorophenyl)-10H-phenoxarsinine typically involves the reaction of phenoxarsine with 4-fluorophenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where phenoxarsine is reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and real-time monitoring systems can further streamline the production process.
化学反応の分析
Types of Reactions
10-(4-Fluorophenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to its corresponding arsenic hydrides.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and fluorinated by-products.
Reduction: Arsenic hydrides and phenoxarsine derivatives.
Substitution: Substituted phenoxarsine compounds with various functional groups.
科学的研究の応用
10-(4-Fluorophenyl)-10H-phenoxarsinine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用機序
The mechanism of action of 10-(4-Fluorophenyl)-10H-phenoxarsinine involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. Additionally, it may disrupt cellular processes by interfering with signal transduction pathways and inducing oxidative stress .
類似化合物との比較
Similar Compounds
10-Phenyl-10H-phenoxarsinine: Lacks the fluorine substitution, resulting in different reactivity and biological activity.
10-(4-Chlorophenyl)-10H-phenoxarsinine: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical properties and applications.
10-(4-Bromophenyl)-10H-phenoxarsinine:
Uniqueness
10-(4-Fluorophenyl)-10H-phenoxarsinine is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. The fluorine substitution also influences the compound’s biological activity, making it a valuable candidate for various applications in research and industry .
特性
CAS番号 |
51440-07-4 |
|---|---|
分子式 |
C18H12AsFO |
分子量 |
338.2 g/mol |
IUPAC名 |
10-(4-fluorophenyl)phenoxarsinine |
InChI |
InChI=1S/C18H12AsFO/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H |
InChIキー |
UISFHEMTSSZYOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


